
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is a heterocyclic compound characterized by a thiopyran ring substituted with a methylsulfanyl group at the 6-position and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-phenyl-2H-thiopyran-2-thione with methylsulfanyl reagents. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Wirkmechanismus
The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
- 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-thione
- 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one
Uniqueness
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is unique due to the presence of both a methylsulfanyl group and a phenyl group on the thiopyran ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery .
Eigenschaften
CAS-Nummer |
61149-40-4 |
|---|---|
Molekularformel |
C12H10S3 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
6-methylsulfanyl-5-phenylthiopyran-2-thione |
InChI |
InChI=1S/C12H10S3/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
WAGXERWETALHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=S)S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
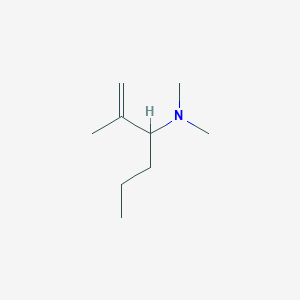

![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
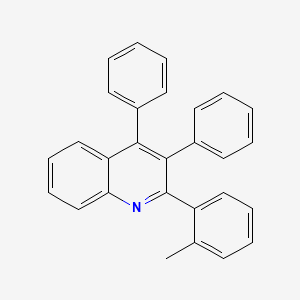
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

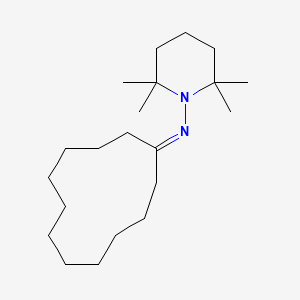
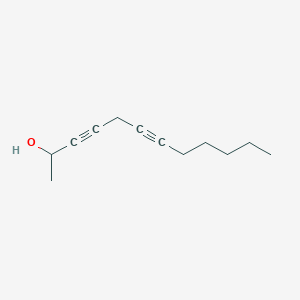
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
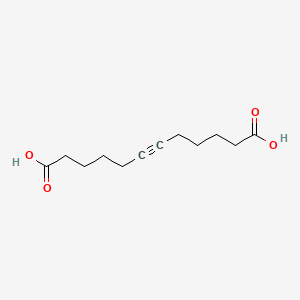

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
